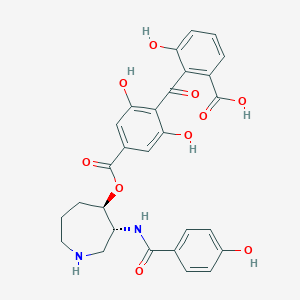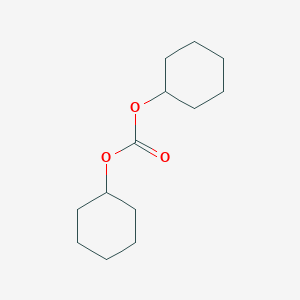
Dicyclohexyl carbonate
Vue d'ensemble
Description
Synthesis Analysis
Dicyclohexyl carbonate can be synthesized through the reaction of aliphatic alcohols with carbon dioxide, promoted by dicyclohexylcarbodiimide (DCC) under mild conditions. This method offers a quantitative yield of the target compound, showcasing high selectivity towards carbonates at slightly elevated temperatures. The synthesis process is versatile, applicable to various aliphatic alcohols, including methanol, ethanol, and allyl alcohol, and enables the formation of both dialkyl and mixed aliphatic-aromatic carbonates under selected conditions (Aresta et al., 2005).
Molecular Structure Analysis
The molecular structure of dicyclohexyl carbonate, featuring carbonate functional groups bonded to cyclohexyl rings, plays a crucial role in its reactivity and the types of reactions it can participate in. Its structure allows for the facile formation of organic carbonates, making it a valuable reagent in organic synthesis and materials science.
Chemical Reactions and Properties
Dicyclohexyl carbonate is involved in the synthesis of cyclic carbonates from diols and CO2, catalyzed by carbenes, under atmospheric pressure. This reaction is notable for its challenge and the limited availability of efficient catalysts, highlighting the compound's significance in advancing carbonate synthesis methods (Bobbink et al., 2016).
Physical Properties Analysis
The physical properties of polymers derived from dicyclohexyl carbonate, such as poly(alkylene carbonate)s synthesized via the carbonate interchange reaction, demonstrate unique characteristics like glass transition temperatures below room temperature and melting points in the range of 50-60°C for alicyclic diols. These properties indicate the potential of dicyclohexyl carbonate in creating materials with desirable thermal behaviors (Pokharkar & Sivaram, 1995).
Chemical Properties Analysis
The chemical properties of dicyclohexyl carbonate, particularly its reactivity in the formation of cyclic carbonates and polyurethanes, underscore its importance in polymer chemistry. For instance, its role in the synthesis of non-isocyanate polyurethane coatings from cyclic carbonate-functionalized polysiloxanes showcases its utility in creating advanced materials with specific mechanical and thermal properties (Guifeng et al., 2017).
Applications De Recherche Scientifique
Formation of Organic Carbonates from Alcohols and CO2 : Dicyclohexylcarbodiimide promotes the formation of organic carbonates from alcohols and CO2 under mild conditions. This offers a convenient route for synthesizing diallyl carbonate and mixed aliphatic-aromatic carbonates (Aresta et al., 2005).
Copolymerization of CO2 and Cyclohexene Oxide : Zinc catalysts have been studied for copolymerizing CO2 and cyclohexene oxide to produce poly(cyclohexene carbonate). This process leverages the carbonate's role in catalyst systems (Kember et al., 2009).
Chain Transfer in Zinc-Catalyzed Copolymerization : In the synthesis of polycyclohexene carbonate using zinc catalysts, unexpected side reactions and chain transfer were observed, influenced by the presence of water or alcohols (van Meerendonk et al., 2005).
Electrochemical and Photophysical Properties : Dicyclohexyl-1,7-dibromoperylene-3,4:9,10-tetracarboxydiimide, when reacted with alkanol, leads to compounds with tunable electrochemical and photophysical properties (Zhao et al., 2007).
Synthesis of Poly(alkylene carbonate) : The carbonate interchange reaction of aliphatic diols with dimethyl carbonate, which includes dicyclohexyl carbonate, can synthesize poly(alkylene carbonate) (Pokharkar & Sivaram, 1995).
Non-Isocyanate Polyurethanes : Dicyclohexyl carbonate can contribute to the synthesis of non-isocyanate polyurethanes via the catalytic fixation of CO2, offering a greener approach to polyurethane synthesis (Blattmann et al., 2014).
Contact Dermatitis in Protein Synthesis : Dicyclohexylcarbodiimide, used in protein synthesis, has been identified as a potent allergen causing contact dermatitis in research and development chemists (Hoffman & Adams, 1989).
Dicyandiamide-Formaldehyde Polymers as Catalysts : Dicyandiamide-formaldehyde polymers, related to dicyclohexyl carbonate, have been used as efficient catalysts for converting CO2 into organic carbonates (Meng et al., 2014).
Safety and Hazards
Dicyclohexyl carbonate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
Dicyclohexyl carbonate, also known as N,N’-Dicyclohexylcarbodiimide (DCC), is primarily used as a coupling agent in the synthesis of peptides . Its primary targets are amino acids, specifically their carboxyl and amino groups .
Mode of Action
DCC acts as a dehydrating agent, facilitating the formation of amide bonds between amino acids during peptide synthesis . It does this by reacting with the carboxyl group of one amino acid and the amino group of another, leading to the formation of a peptide bond and the release of dicyclohexylurea (DCU) as a byproduct .
Biochemical Pathways
The primary biochemical pathway affected by DCC is peptide synthesis. In this process, DCC facilitates the formation of peptide bonds, which are the links between individual amino acids in a peptide or protein . The byproduct of this reaction, DCU, is insoluble in most organic solvents, making it easy to remove from the reaction mixture .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DCC is limited. It is known that dcc is highly soluble in organic solvents such as dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide, but insoluble in water . This suggests that its bioavailability may be influenced by these properties.
Result of Action
The primary result of DCC’s action is the formation of peptide bonds, leading to the synthesis of peptides or proteins . This is crucial in biological systems, as proteins perform a vast array of functions, including catalyzing metabolic reactions, DNA replication, responding to stimuli, and transporting molecules from one location to another.
Action Environment
DCC is sensitive to moisture and needs to be handled under anhydrous conditions . It is typically used in dry or anhydrous environments due to its sensitivity to moisture . Environmental factors such as temperature and pH could potentially influence the efficacy and stability of DCC, but specific details would depend on the exact conditions of the reaction it’s being used in.
Propriétés
IUPAC Name |
dicyclohexyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIBPWZEZWVDQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)OC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196099 | |
| Record name | Carbonic acid, dicyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexyl carbonate | |
CAS RN |
4427-97-8 | |
| Record name | Dicyclohexyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4427-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, dicyclohexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, dicyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B57094.png)




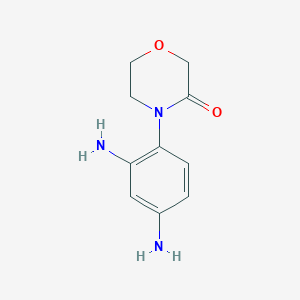
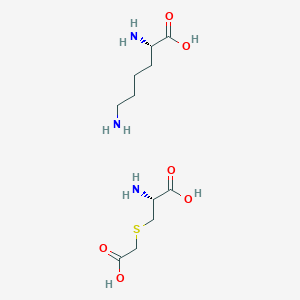
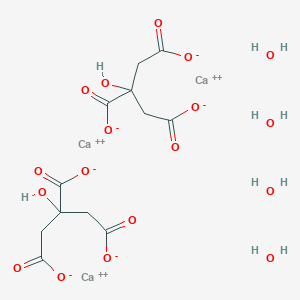
![2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid](/img/structure/B57112.png)
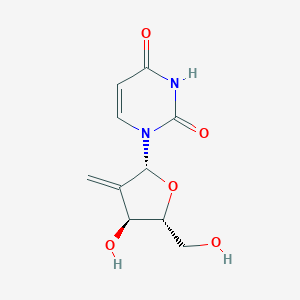
![1,4-Dioxaspiro[4.5]decan-8-ylmethanamine](/img/structure/B57116.png)
![(3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide](/img/structure/B57122.png)
